molecular formula C13H8N2O2S B13105478 3-Thiophenazoic acid

3-Thiophenazoic acid

Cat. No.: B13105478
M. Wt: 256.28 g/mol
InChI Key: FJAICPVFXUADBY-UHFFFAOYSA-N
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Description

3-Thiophenazoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The structure of this compound includes a thiophene ring substituted with a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenazoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The Gewald reaction is favored for its simplicity and high yield, while the Paal-Knorr synthesis is preferred for its versatility in producing various thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Thiophenazoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Thiophenazoic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved can vary, but common targets include enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison: 3-Thiophenazoic acid is unique due to the position of its carboxylic acid group, which influences its reactivity and the types of reactions it undergoes. Compared to thiophene-2-carboxylic acid, it may exhibit different substitution patterns and reactivity towards electrophiles. Its unique structure also allows for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C13H8N2O2S

Molecular Weight

256.28 g/mol

IUPAC Name

3-sulfanylphenazine-1-carboxylic acid

InChI

InChI=1S/C13H8N2O2S/c16-13(17)8-5-7(18)6-11-12(8)15-10-4-2-1-3-9(10)14-11/h1-6,18H,(H,16,17)

InChI Key

FJAICPVFXUADBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)C(=O)O)S

Origin of Product

United States

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